molecular formula C17H17BrFN5O2 B15153216 N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine

N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine

Cat. No.: B15153216
M. Wt: 422.3 g/mol
InChI Key: WHTKPCRMQHAPDP-UHFFFAOYSA-N
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Description

N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles This compound is characterized by the presence of a tetrazole ring, a bromo group, an ethoxy group, and a fluorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Bromo Group: The bromo group can be introduced through bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where an ethoxy group is added to the phenyl ring.

    Fluorophenylmethoxylation: The fluorophenylmethoxy group can be introduced through a nucleophilic substitution reaction involving a fluorophenylmethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the bromo group, converting it to a hydrogen atom or other substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromo and fluorophenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various halides can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({3-BROMO-5-METHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE
  • N-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE
  • N-({3-BROMO-5-ETHOXY-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17BrFN5O2

Molecular Weight

422.3 g/mol

IUPAC Name

N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C17H17BrFN5O2/c1-2-25-15-8-11(9-20-17-21-23-24-22-17)7-13(18)16(15)26-10-12-5-3-4-6-14(12)19/h3-8H,2,9-10H2,1H3,(H2,20,21,22,23,24)

InChI Key

WHTKPCRMQHAPDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=NNN=N2)Br)OCC3=CC=CC=C3F

Origin of Product

United States

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